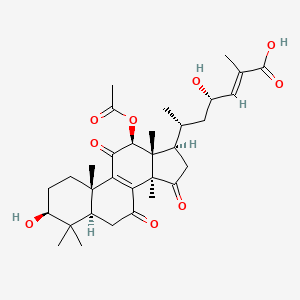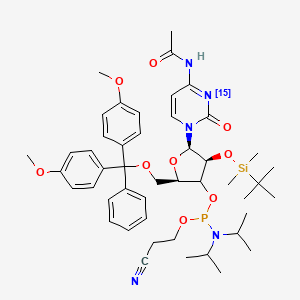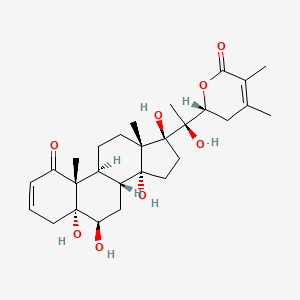
Cuminaldehyde-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuminaldehyde-d8, also known as p-Isopropylbenzaldehyde-d8, is a deuterated form of cuminaldehyde. Cuminaldehyde is a natural organic compound found in the essential oils of cumin and other plants. It is known for its pleasant aroma and is used in various applications, including perfumes and cosmetics. The deuterated form, this compound, is used primarily in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cuminaldehyde-d8 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into cuminaldehyde. One common method involves the reduction of 4-isopropylbenzoyl chloride using deuterated reagents. Another method is the formylation of cumene with deuterated formylating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated chemicals. The process is carefully controlled to ensure high purity and yield, making it suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cuminaldehyde-d8 undergoes various chemical reactions, including:
Oxidation: Converts the aldehyde group to a carboxylic acid.
Reduction: Reduces the aldehyde group to an alcohol.
Substitution: Involves replacing the isopropyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various reagents, such as halogens and nucleophiles, are used under specific conditions
Major Products Formed
Oxidation: Forms p-isopropylbenzoic acid.
Reduction: Produces p-isopropylbenzyl alcohol.
Substitution: Results in a variety of substituted benzaldehydes depending on the reagents used
Scientific Research Applications
Cuminaldehyde-d8 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Helps in studying metabolic processes by tracking the incorporation of deuterium.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and compounds .
Mechanism of Action
Cuminaldehyde-d8 exerts its effects through various molecular mechanisms:
Inhibition of Alpha-Synuclein Fibrillation: Prevents the aggregation of alpha-synuclein, which is implicated in neurodegenerative diseases.
Anticancer Activity: Induces oxidative stress in cancer cells, leading to cell death.
Anti-inflammatory Effects: Inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, reducing inflammation
Comparison with Similar Compounds
Cuminaldehyde-d8 is compared with other similar compounds to highlight its uniqueness:
Cuminaldehyde: The non-deuterated form, used in perfumes and cosmetics.
Cinnamaldehyde: Another aldehyde with similar aromatic properties but different biological activities.
Benzaldehyde: A simpler aldehyde used in various chemical syntheses .
Conclusion
This compound is a valuable compound in scientific research due to its stable isotope labeling and unique chemical properties. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers.
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-deuterio-4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3/i1D3,2D3,3D,8D |
InChI Key |
WTWBUQJHJGUZCY-VYCXTCDVSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC=C1C=O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
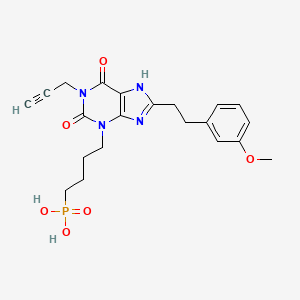

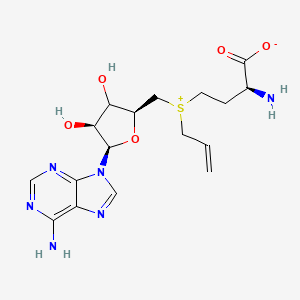
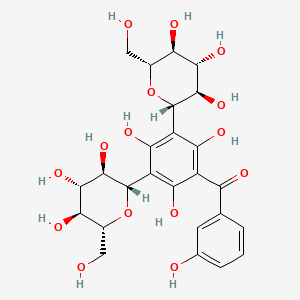
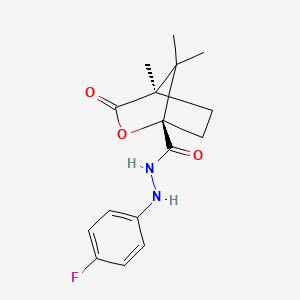
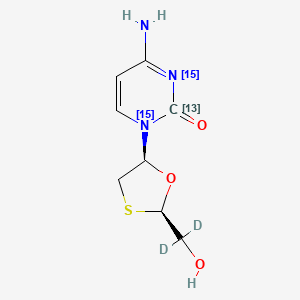
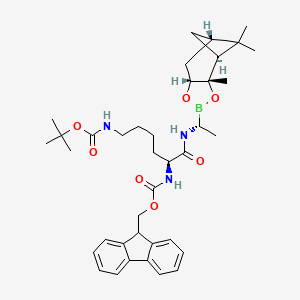
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
